molecular formula C7H8N2O4 B012680 2,4-Dimethoxypyrimidine-5-carboxylic acid CAS No. 110821-07-3

2,4-Dimethoxypyrimidine-5-carboxylic acid

Cat. No. B012680
M. Wt: 184.15 g/mol
InChI Key: JOCGXPSWYGHPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,4-dimethoxypyrimidine-5-carboxylic acid and its derivatives involves several chemical routes, highlighting the flexibility and complexity of creating such compounds. For instance, Kundu et al. (1990) describe a simple synthesis from readily available 5-ethynyl-2,4-dimethoxypyrimidine, proceeding via an ethynylboron intermediate acylated with carboxylic anhydrides (Kundu, Das, & Majumdar, 1990). Another method involves the reaction of 2-amino-4,6-dimethoxypyrimidine with potassium thiocyanate and methyl chloroformate, yielding a thiourea carboxylic acid methyl ester (Ji, 2006).

Molecular Structure Analysis

The molecular structure of 2,4-dimethoxypyrimidine-5-carboxylic acid derivatives is characterized by various spectroscopic and crystallographic methods. For example, Ji (2006) synthesized a derivative and analyzed its structure through X-ray diffraction, confirming its monoclinic space group and providing detailed geometric parameters (Ji, 2006).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, reflecting their reactive nature and potential for further chemical manipulation. Saygılı et al. (2004) explored Suzuki cross-coupling reactions involving 2-methoxy-5-pyrimidylboronic acid, demonstrating the compound's versatility in forming heteroarylpyrimidines (Saygılı, Batsanov, & Bryce, 2004).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments and applications. The synthesis and characterization of a thiourea carboxylic acid methyl ester derivative by Ji (2006) provide insights into such properties, including its crystallographic data and solubility (Ji, 2006).

Scientific Research Applications

3. Synthesis of 2-substituted pyrimidine-5-carboxylic esters

  • Summary of Application : A simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported . This could potentially include 2,4-Dimethoxypyrimidine-5-carboxylic acid.
  • Methods of Application : The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .

4. Applications in Nanotechnology

  • Summary of Application : Carboxylic acids, including potentially 2,4-Dimethoxypyrimidine-5-carboxylic acid, are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Results or Outcomes : The use of carboxylic acids as surface modifiers has been found to be effective in promoting the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

5. Anti-Inflammatory Applications

  • Summary of Application : Pyrimidines, including potentially 2,4-Dimethoxypyrimidine-5-carboxylic acid, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature . The specific method for synthesizing 2,4-Dimethoxypyrimidine-5-carboxylic acid is not mentioned.
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

6. Applications in Organic Synthesis

  • Summary of Application : Carboxylic acids, including potentially 2,4-Dimethoxypyrimidine-5-carboxylic acid, are used in various areas such as organic synthesis, nanotechnology, and polymers .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : Carboxylic acids have been found to be effective in various applications such as obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

properties

IUPAC Name

2,4-dimethoxypyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-5-4(6(10)11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCGXPSWYGHPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551382
Record name 2,4-Dimethoxypyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxypyrimidine-5-carboxylic acid

CAS RN

110821-07-3
Record name 2,4-Dimethoxypyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4-Bis(methyloxy)-5-pyrimidinecarbaldehyde (commercially available from Toronto, 1.400 g, 8.33 mmol) at 0° C. in t-Butanol (14.00 mL) an aqueous solution (7 mL) of Sodium chlorite (1.807 g, 19.98 mmol) was added over 25 min and sodium dihydrogen phosphate hydrate (3.64 g, 23.33 mmol). The yellow mixture obtained was warmed to 25° C. and after 6 h 14 mL of t-Butanol, 7 mL of water, and Sodium chlorite (2.26 g, 25 mmol) were added. The reaction mixture was stirred at room temperature overnight. After 24 h, the mixture was evaporated in vacuo, and the crude material purified by SPE 25 g cartridge eluting with DCM/MeOH 8:2 to recover 1 g of title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
2.26 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethoxypyrimidine-5-carboxylic acid
Reactant of Route 2
2,4-Dimethoxypyrimidine-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dimethoxypyrimidine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dimethoxypyrimidine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4-Dimethoxypyrimidine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,4-Dimethoxypyrimidine-5-carboxylic acid

Citations

For This Compound
3
Citations
MPL Caton, MS Grant, DL Pain, R Slack - Journal of the Chemical …, 1965 - pubs.rsc.org
Pyrimidin-5-yl-lithium compounds, mostly having alkoxy-substituents, reacted with carbon dioxide, dimethylformamide, and sulphur, forming respectively carboxylic acids, aldehydes, …
Number of citations: 8 pubs.rsc.org
TV Rajkumar, SB Binkley - Journal of Medicinal Chemistry, 1963 - ACS Publications
VI uracil derivatives (VI). However, difficulties were encountered in thereaction. Several different methods (both acid and base catalyzed) were tried in order to hydrolyze the ethoxy …
Number of citations: 7 pubs.acs.org
J Krapcho, CF Turk - Journal of Medicinal Chemistry, 1963 - ACS Publications
The synthesis of a series of basic amides derived from benzilic acid has been reported previously and the compounds have been shown to possess antispasmodic activity. 2 …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.